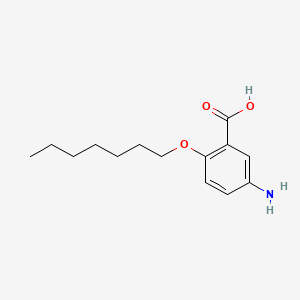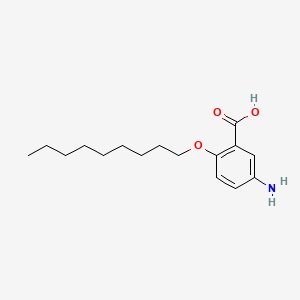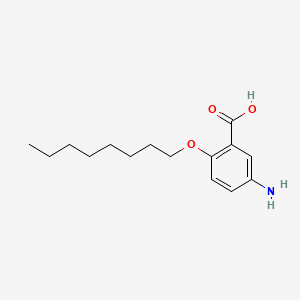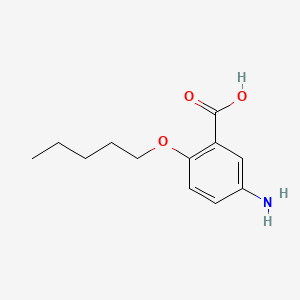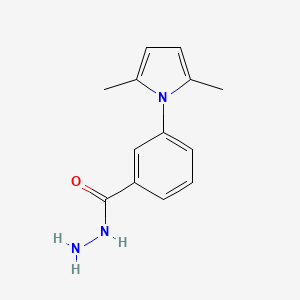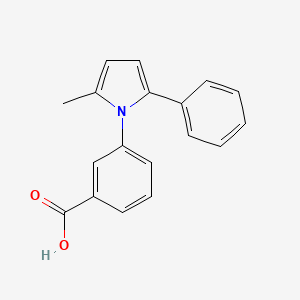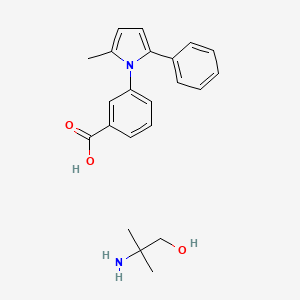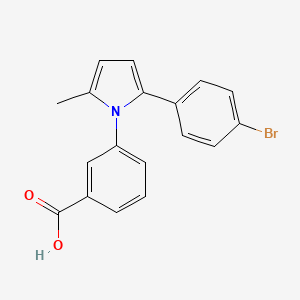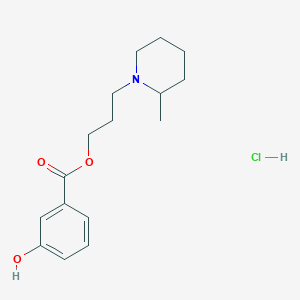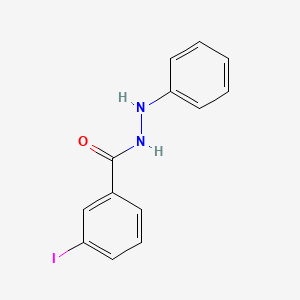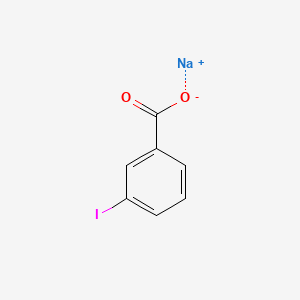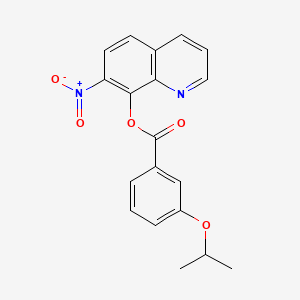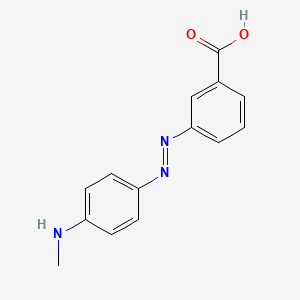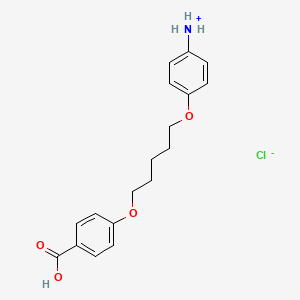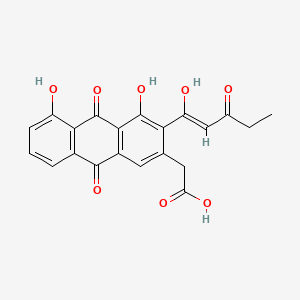
2-Anthraceneacetic acid, 9,10-dihydro-4,5-dihydroxy-3-(1-hydroxy-3-oxo-1-pentenyl)-9,10-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aklanonic acid comes from Streptomyces sp. ZIMET 43717; intermediate in biosynthesis of anthracycline antibiotics.
Applications De Recherche Scientifique
Synthesis and Biological Activity
A series of carboxylic and hydroxamic acids based on 1,8-dihydroxy-9(10H)-anthracenone, including derivatives of 2-Anthraceneacetic acid, were synthesized and evaluated for enzyme inhibitory and antiproliferative activity. These compounds showed potent inhibitory effects in both the bovine polymorphonuclear leukocyte 5-lipoxygenase assay and the HaCaT keratinocyte proliferation assay. Notably, the N-methylated hydroxamic acids with straight chain alkyl spacers exhibited increased inhibitory activity against 5-LO while retaining antiproliferative activity. These compounds also displayed antioxidant properties and reduced prooxidant properties compared to antipsoriatic anthralin (Müller & Prinz, 1997).
Opto-Electronic Material Synthesis
Dihydroxy-9,10-dihydroanthracene, a potential intermediate in the synthesis of organic opto-electronic materials, was synthesized from 1,8-dihydroxy-9,10-anthraquinone. This synthesis process involved methylation, reduction, and demethylation, yielding a total yield of 37%. This compound's utility in the production of opto-electronic materials highlights its significance in the field of materials science (Shi-jun Zheng, 2005).
Antimicrobial Activity
In a study focused on the synthesis of 1,3,5,7-tetrahydroxy-9,10-anthraquinone and anthrone derivatives, compound 3 showed moderate activity against pathogenic bacteria like B. subtilis, E. coli, and S. typhi. These findings suggest potential applications of these derivatives in antimicrobial treatments (Nurbayti et al., 2022).
Anticancer Research
Anthraquinone derivatives have been explored for their antitumor activity. Novel anthraquinone derivatives like 2-amino-N-[4-(2-amino-3-hydroxy-propionylamino)-9,10-dioxo-9,10-dihydroanthracene-1-yl]-3-hydroxy-propionamide and 6-amino-hexanoic acid [4-(5-amino-pentanoylamino)-9,10-dioxo-9,10-dihydro-anthracen-1-yl]-amide were synthesized and tested against cancer cell lines. These compounds showed the potential to inhibit cancer cell growth at micromolar concentrations, indicating their possible use as cancer therapeutics (Sadeghi-aliabadi et al., 2004).
Propriétés
Numéro CAS |
91432-47-2 |
|---|---|
Nom du produit |
2-Anthraceneacetic acid, 9,10-dihydro-4,5-dihydroxy-3-(1-hydroxy-3-oxo-1-pentenyl)-9,10-dioxo- |
Formule moléculaire |
C21H16O8 |
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
2-[4,5-dihydroxy-3-[(Z)-1-hydroxy-3-oxopent-1-enyl]-9,10-dioxoanthracen-2-yl]acetic acid |
InChI |
InChI=1S/C21H16O8/c1-2-10(22)8-14(24)16-9(7-15(25)26)6-12-18(20(16)28)21(29)17-11(19(12)27)4-3-5-13(17)23/h3-6,8,23-24,28H,2,7H2,1H3,(H,25,26)/b14-8- |
Clé InChI |
WTCFRKORYWVLAQ-ZSOIEALJSA-N |
SMILES isomérique |
CCC(=O)/C=C(/C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)\O |
SMILES |
CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |
SMILES canonique |
CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aklanonic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



